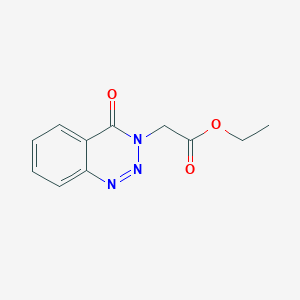![molecular formula C13H11N3O2S B2367045 5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-40-9](/img/structure/B2367045.png)
5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is an aromatic amide . It is a derivative of thiazolo[3,2-a]pyrimidines, which are known for their significant synthetic potential and are promising scaffolds for the design of new medicines .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of similar compounds consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl, and oxy groups bonded around this fused-ring moiety .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using IR spectrum and 1H NMR spectrum .Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has been explored in the synthesis of various heterocyclic compounds due to its versatile chemical structure. It has been utilized in the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, indicating its importance in creating compounds with potential biological activities (Peterlin-Mašič et al., 2000). Additionally, its derivative, 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide, demonstrates the compound's potential in generating diverse molecular structures with possible pharmacological applications (Haiza et al., 2000).
Biological Properties and Medicinal Applications
This compound's derivatives have been studied for various medicinal properties, including their use in allergy medications and antimicrobial studies. The preparation of 2-R 5-oxo 5-H 6 -N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2- a) pyrimidine and its implications for allergy and antimicrobial applications highlight the compound's potential in contributing to new therapeutic agents (Moradivalikboni et al., 2014).
Antimicrobial and Anti-inflammatory Activities
A variety of thiazolo[3,2-a]pyrimidine derivatives, including those related to this compound, have been synthesized and tested for anti-inflammatory and antimicrobial activities. These compounds exhibit promising biological activities, indicating the potential for development into new drugs with anti-inflammatory and antimicrobial properties (Tozkoparan et al., 1999).
Supramolecular Aggregation and Conformational Features
The structural modifications of thiazolo[3,2-a]pyrimidines, including the subject compound, lead to changes in supramolecular aggregation and provide insights into their conformational features. These studies are crucial for understanding the molecular interactions and stability of these compounds, which is essential for drug design and development (Nagarajaiah & Begum, 2014).
Orientations Futures
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Propriétés
IUPAC Name |
5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11(15-9-4-2-1-3-5-9)10-8-14-13-16(12(10)18)6-7-19-13/h1-5,8H,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUGUVNQIHINHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)
![N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2366967.png)
![N-(4-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2366968.png)
![1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2366969.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)

![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/no-structure.png)



![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)

